Welcome to the BenchChem Online Store!
molecular formula C4H7ClO2 B1295183 (S)-methyl 2-chloropropanoate CAS No. 73246-45-4

(S)-methyl 2-chloropropanoate

Cat. No. B1295183
M. Wt: 122.55 g/mol
InChI Key: JLEJCNOTNLZCHQ-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07772352B2

Procedure details

To a mixture of paracetamol (150 g, 992 mmol), anhydrous K2CO3 (540 kg, 3.91 mol) and sodium iodide (18 gm, 120 mmol) in anhydrous acetone (3 L) was added methyl 2-chloropropionate (180 g, 1.469 mmol) and refluxed for 80 hours. The acetone was distilled off and water (3 L) was added. Crude 8 was extracted into chloroform, dried over Na2SO4, distilled and hexane (750 ml) was added. The solids were then filtered and recrystallised in methanol to give pure 8 (95 g, 40.4%) as a white powder with an m.p between 96.5-98.2° C.
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
540 kg
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step Two
Name
Yield
40.4%

Identifiers

REACTION_CXSMILES
[NH:1]([C:5]1[CH:11]=[CH:10][C:8]([OH:9])=[CH:7][CH:6]=1)[C:2]([CH3:4])=[O:3].C([O-])([O-])=O.[K+].[K+].[I-].[Na+].Cl[CH:21]([CH3:26])[C:22]([O:24][CH3:25])=[O:23]>CC(C)=O>[CH3:25][O:24][C:22](=[O:23])[CH:21]([O:9][C:8]1[CH:10]=[CH:11][C:5]([NH:1][C:2](=[O:3])[CH3:4])=[CH:6][CH:7]=1)[CH3:26] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
N(C(=O)C)C1=CC=C(O)C=C1
Name
Quantity
540 kg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
18 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
3 L
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
180 g
Type
reactant
Smiles
ClC(C(=O)OC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 80 hours
Duration
80 h
DISTILLATION
Type
DISTILLATION
Details
The acetone was distilled off
ADDITION
Type
ADDITION
Details
water (3 L) was added
EXTRACTION
Type
EXTRACTION
Details
Crude 8 was extracted into chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
DISTILLATION
Type
DISTILLATION
Details
distilled
ADDITION
Type
ADDITION
Details
hexane (750 ml) was added
FILTRATION
Type
FILTRATION
Details
The solids were then filtered
CUSTOM
Type
CUSTOM
Details
recrystallised in methanol

Outcomes

Product
Name
Type
product
Smiles
COC(C(C)OC1=CC=C(C=C1)NC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 95 g
YIELD: PERCENTYIELD 40.4%
YIELD: CALCULATEDPERCENTYIELD 27257.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.